N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine
Description
N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine is a Schiff base characterized by a morpholine-substituted phenyl group and a (3-phenoxyphenyl)methylidene moiety. The compound’s E-configuration ensures spatial orientation critical for its chemical interactions . Key structural features include:
- 3-Phenoxyphenyl group: A biphenyl ether system contributing to lipophilicity and π-π stacking interactions.
- Imine linkage (-C=N-): Facilitates coordination with metal ions and participation in redox reactions.
The compound is synthesized via condensation of 4-morpholinoaniline with 3-phenoxybenzaldehyde under mild acidic or basic conditions, a common method for Schiff base formation .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(3-phenoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-6-22(7-3-1)27-23-8-4-5-19(17-23)18-24-20-9-11-21(12-10-20)25-13-15-26-16-14-25/h1-12,17-18H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAHKMPYBUUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine typically involves the condensation reaction between 4-morpholinobenzaldehyde and 3-phenoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding nitro or hydroxyl derivatives, while reduction would produce amines.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against various viral infections, including those caused by flaviviruses like Zika and dengue . The mechanism often involves the inhibition of viral proteases, which are crucial for viral replication.
Cancer Treatment
Compounds with similar structural motifs have been investigated for their anti-cancer properties. They may act as inhibitors of specific enzymes involved in tumor growth and metastasis. For example, derivatives of this compound have been shown to inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapeutics .
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of high-performance polymers. Its ability to form cross-links can enhance the thermal and mechanical properties of polymers, making them suitable for advanced applications in aerospace and automotive industries .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives. These materials benefit from improved durability and resistance to environmental factors, which is critical in industrial applications .
Case Study 1: Antiviral Compound Development
A study focused on the development of antiviral compounds similar to this compound demonstrated that modifications in the phenoxy group significantly affected antiviral activity. The synthesized derivatives were tested against viral strains, revealing a structure-activity relationship that guided further optimization for enhanced efficacy .
Case Study 2: Polymer Synthesis
In another investigation, researchers explored the use of this compound in synthesizing a new class of thermosetting polymers. The incorporation of this compound into the polymer matrix resulted in materials with superior thermal stability and mechanical strength compared to traditional polymers .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceutical | Antiviral agents, cancer therapeutics | Inhibition of viral replication, anti-cancer effects |
| Material Science | High-performance polymers, coatings, adhesives | Enhanced durability, thermal stability |
| Research & Development | Structure-activity relationship studies | Guiding optimization for drug development |
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
*Calculated based on molecular formula C23H21N3O2.
Key Observations:
- Morpholine vs. Piperazine : Morpholine’s oxygen atom increases polarity compared to piperazine’s dual nitrogen atoms, influencing solubility and metal coordination .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) reduce electron density at the imine linkage, while electron-donating groups (e.g., methoxy) enhance stability .
Key Findings:
Biological Activity
N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its antifungal, antioxidant, and anticancer properties, as well as its structure-activity relationships (SAR).
- Molecular Formula : C23H22N2O2
- Molecular Weight : 358.43 g/mol
- CAS Number : Not specified in search results
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar compounds, which may provide insights into the activity of this compound. For instance, a study on 3-benzylidene chromanone analogs showed promising antifungal activities against Aspergillus niger and Aspergillus flavus, suggesting that modifications in the phenyl rings can enhance efficacy against fungal strains .
Antioxidant Activity
The antioxidant capacity of compounds related to this compound has been evaluated using spectrophotometric methods. Compounds with methoxy and ethoxy groups demonstrated significant free radical scavenging abilities. The structure of this compound may allow for similar antioxidant activity due to the presence of phenolic structures that can donate electrons to free radicals .
Anticancer Activity
The anticancer effects of this compound are particularly noteworthy. A study utilizing MCF-7 breast cancer cell lines indicated that certain derivatives exhibited anti-proliferative effects, increasing apoptosis rates and altering cell cycle distributions. The presence of specific substituents on the phenyl rings was crucial for enhancing these effects .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be partially attributed to its structural components. The following table summarizes key findings from SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Increases antifungal and antioxidant activity |
| Ethoxy Group | Enhances free radical scavenging ability |
| Additional Phenyl Rings | Contributes to anticancer efficacy |
Case Studies
- Antifungal Efficacy : In vitro studies showed that compounds similar to this compound effectively inhibited the growth of fungal pathogens, with specific analogs demonstrating IC50 values in the low micromolar range against Aspergillus species .
- Antioxidant Studies : The antioxidant properties were assessed through various assays, indicating that compounds with specific functional groups could significantly reduce oxidative stress markers in cell cultures .
- Cancer Research : In a series of experiments, derivatives were tested on MCF-7 cells, revealing that certain modifications led to enhanced cytotoxicity and apoptosis induction compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
